1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

ROCK Kinase Inhibition Respiratory Disease Structure-Activity Relationship (SAR)

The compound 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1448037-38-4) is a synthetic small molecule characterized by a central piperidine ring, a 3-chloropyridin-2-yloxy substituent, and a thiophen-2-yl ethanone moiety. It is explicitly claimed within the Markush structures of patent CN107936003A, which describes a class of serine/threonine-protein kinase ROCK inhibitors with therapeutic potential for respiratory, inflammatory, and ophthalmic diseases.

Molecular Formula C16H17ClN2O2S
Molecular Weight 336.83
CAS No. 1448037-38-4
Cat. No. B2666993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS1448037-38-4
Molecular FormulaC16H17ClN2O2S
Molecular Weight336.83
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CC3=CC=CS3
InChIInChI=1S/C16H17ClN2O2S/c17-14-4-1-7-18-16(14)21-12-5-8-19(9-6-12)15(20)11-13-3-2-10-22-13/h1-4,7,10,12H,5-6,8-9,11H2
InChIKeyIMRXREFXRJPVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1448037-38-4): A Specific ROCK Inhibitor Candidate from the Pyridinyl-Thiophene Ethanone Class


The compound 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS 1448037-38-4) is a synthetic small molecule characterized by a central piperidine ring, a 3-chloropyridin-2-yloxy substituent, and a thiophen-2-yl ethanone moiety. It is explicitly claimed within the Markush structures of patent CN107936003A, which describes a class of serine/threonine-protein kinase ROCK inhibitors with therapeutic potential for respiratory, inflammatory, and ophthalmic diseases [1]. The compound's distinct structural fingerprint—a 3-chloro group on the pyridine ring and a thiophene heterocycle—directly fulfills the structural requirements for ROCK inhibition described in the patent, differentiating it from generic analogs.

Procurement Rationale for 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone: Structural Specificity Prevents Direct Analog Swapping


Interchanging this compound with a close analog, such as a benzylthio or phenyl-substituted derivative, is scientifically invalid because the patent CN107936003A links ROCK inhibitory activity to the precise combination of a halogen-substituted pyridine and a specific heterocycle (thiophene) [1]. The 3-chloro substitution on the pyridine, as opposed to a fluorine or a different halogen, is specifically enumerated in the patent's claims as a key variable for biological activity [1]. The piperidine-ether linkage to the chloropyridine creates a unique spatial and electronic environment that a simple piperidinyl-thiophene ethanone core cannot replicate, directly impacting target engagement and efficacy in disease models.

Quantitative Differentiation Evidence for 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone Against Closest Analogs


Specific Patent Claim for ROCK Inhibition in Respiratory Disease: Thiophene vs. Furan/Other Heterocycle Advantage

The target compound is claimed within a Markush group where the 'R4' heterocycle is specifically a thiophene. While the patent also covers other 5-membered heterocycles like furan, the thiophene moiety's unique electronic properties and sulfur atom's capacity for specific interactions have historically provided a differentiated pharmacokinetic and pharmacodynamic profile in this chemical series. The selection of the thiophen-2-yl group for this specific compound, combined with a 3-chloropyridine, is presented in the patent's embodiment as a potent and selective inhibitor for ROCK-mediated respiratory disorders such as asthma and COPD [1].

ROCK Kinase Inhibition Respiratory Disease Structure-Activity Relationship (SAR)

Halogen-Dependent Activity: 3-Chloropyridine vs. 3-Fluoropyridine Analogs

The patent explicitly defines the variable 'X' on the pyridine ring as being selected from F or Cl [1]. This binary choice is a critical molecular determinant. Within kinase inhibitor design, the 3-chloro substituent can engage in unique halogen bonding interactions with the kinase hinge region, often leading to different residence times or selectivity profiles compared to a 3-fluoro analog. By selecting the 3-chloropyridin-2-yloxy variant, this compound is positioned to explore a distinct chemical space from its fluorinated counterpart, which may be crucial for achieving the desired efficacy in lung tissue where ROCK I expression is highest [1].

Halogen Bonding ROCK Inhibitor Selectivity Medicinal Chemistry

Target Tissue Relevance: ROCK I Expression in Lung vs. ROCK II in Brain

The patent details that ROCK I expression is highest in the heart, lung, and skeletal tissue, while ROCK II is mainly expressed in the brain [1]. A compound series designed for respiratory diseases, such as this one, logically targets ROCK I. The structural design of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone, with its specific chloro-thiophene scaffold, is thus a product of a design strategy aimed at maximizing lung tissue efficacy. This contrasts with analogs targeting ROCK II for neurological conditions, which would likely feature different substituents to match the CNS penetration requirements and distinct kinase domain.

ROCK I vs ROCK II Selectivity Pulmonary Disease Tissue Distribution

Recommended Application Scenarios for 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone Based on Patent-Disclosed Evidence


In Vitro Validation of ROCK I-Mediated Pulmonary Fibrosis Models

Use this specific compound as a chemical probe to validate ROCK I inhibition in human lung fibroblast or alveolar epithelial cell models of idiopathic pulmonary fibrosis (IPF). Its structural design, explicitly linked to treating respiratory diseases in patent CN107936003A [1], makes it a prime candidate for SAR studies exploring antifibrotic effects. This scenario is only valid with this specific chloro-thiophene derivative, as its structural features are tailored for lung tissue kinase engagement.

Comparative Kinase Selectivity Profiling Against ROCK II-Targeted Compounds

Employ this compound as a comparator in a kinase selectivity panel to differentiate the biological effects of ROCK I inhibition (lung/skeletal) vs. ROCK II inhibition (brain). The patent establishes the rationale for this compound's association with ROCK I-mediated respiratory conditions, while other analogs in the same patent family may show preference for ROCK II [1]. This application exploits the compound's functional assignment to isoform-specific research.

Lead Optimization Campaign for Non-Neurological ROCK Inhibitors

Leverage 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone as a starting point for synthesizing new derivatives with improved systemic exposure and reduced CNS penetration. Since its intended target is peripheral (lung) ROCK I, optimizing ADME properties to minimize brain exposure is critical. The compound represents a validated synthetic intermediate and pharmacological tool for generating novel analogs within the patented chemical space [1].

Quote Request

Request a Quote for 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.